molecular formula C15H16BrNO B503800 2-[(4-Bromobenzyl)amino]-1-phenylethanol

2-[(4-Bromobenzyl)amino]-1-phenylethanol

Cat. No.: B503800
M. Wt: 306.2g/mol
InChI Key: GEBVOHRPXOMGGY-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)amino]-1-phenylethanol is a chiral β-amino alcohol derivative characterized by a phenylethanol backbone substituted with a 4-bromobenzylamino group at the C2 position. The para-bromo substituent on the benzyl group contributes to its unique electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.2g/mol

IUPAC Name

2-[(4-bromophenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C15H16BrNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2

InChI Key

GEBVOHRPXOMGGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The phenylethanol scaffold is highly modifiable, with substituents on the amino group (e.g., benzyl, nitrobenzyl, imidazolyl) dictating the compound’s physicochemical and functional properties. Key structural analogs include:

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Features
2-[(4-Bromobenzyl)amino]-1-phenylethanol 4-Bromobenzyl ~318.2 Bromine enhances lipophilicity and may improve CNS penetration .
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole ~214.3 Exhibits antifungal activity; biphenyl esters show superior activity to fluconazole .
(R)-2-[(4-Nitrophenethyl)amino]-1-phenylethanol 4-Nitrophenethyl ~322.8 Nitro group increases electrophilicity; intermediate for Mirabegron synthesis .
2-(n-Pentylamino)-1-phenylethanol n-Pentyl ~207.3 Steric bulk from pentyl group impacts synthetic yield in Ugi reactions .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Increase stability and alter redox properties. Bromine’s hydrophobicity enhances membrane permeability, while nitro groups facilitate further functionalization (e.g., reduction to amines) .
  • Heterocyclic Substituents (e.g., imidazole) : Improve binding to biological targets (e.g., Candida species) via hydrogen bonding and π-π interactions .
  • Steric Effects : Bulky substituents (e.g., pentyl) may hinder enzymatic degradation or synthetic accessibility .

Physical and Chemical Properties

  • Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 2-[(2-Hydroxyethyl)amino]-1-phenylethanol) .
  • Stability : Electron-withdrawing bromine enhances stability against oxidative degradation relative to alkyl-substituted derivatives .
  • Chirality : Enantioselective synthesis methods (e.g., oxazaborolidine-catalyzed reduction) are critical for obtaining high-purity (R)- or (S)-isomers, as chirality affects biological efficacy .

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